6-azido-2,3-dihydro-1,4-benzodioxine
Overview
Description
6-Azido-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by its unique structure, which includes an azido group (-N3) attached to a 1,4-benzodioxine ring system
Mechanism of Action
Target of Action
Compounds with a similar 2,3-dihydro-1,4-benzodioxine motif have been found to interact with various targets, including α-adrenergic receptors, serotonin receptors, and enzymes like candida antarctica lipase b . These targets play crucial roles in various biological activities, including antihypertensive properties and antihepatotoxic activities .
Mode of Action
It’s known that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with a similar 2,3-dihydro-1,4-benzodioxine motif have been associated with pathways related to hypertension and hepatotoxicity . The compound’s interaction with its targets could potentially affect these pathways, leading to downstream effects.
Result of Action
Compounds with a similar 2,3-dihydro-1,4-benzodioxine motif have shown significant biological activities, including antihypertensive properties and antihepatotoxic activities . These effects could potentially be attributed to the compound’s interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is the reaction of 1,4-benzodioxine with sodium azide (NaN3) under specific conditions to replace a hydrogen atom with the azido group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Azido-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents and conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzodioxines depending on the reagent used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
6-Nitro-2,3-dihydro-1,4-benzodioxine: Contains a nitro group instead of an azido group.
6-Amino-2,3-dihydro-1,4-benzodioxine: Contains an amino group instead of an azido group.
Uniqueness: 6-Azido-2,3-dihydro-1,4-benzodioxine is unique due to its azido group, which imparts distinct chemical reactivity compared to other similar compounds. This reactivity makes it particularly useful in click chemistry and other advanced synthetic applications.
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Properties
IUPAC Name |
6-azido-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBZPUUXYVPRLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294312 | |
Record name | 6-Azido-2,3-dihydro-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197233-09-2 | |
Record name | 6-Azido-2,3-dihydro-1,4-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197233-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Azido-2,3-dihydro-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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